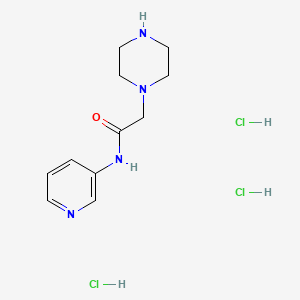

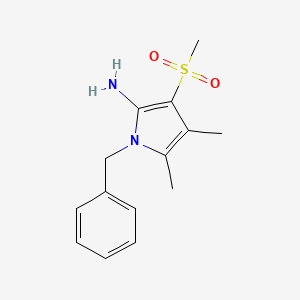

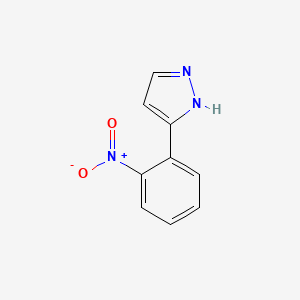

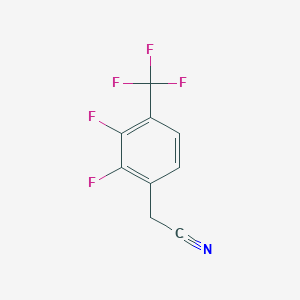

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with basic heterocyclic amines like 4-aminopyridine. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Although the exact synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is not described, similar synthetic strategies could potentially be applied, with adjustments for the specific substituents on the pyridine and piperazine rings.

Molecular Structure Analysis

The molecular structure of compounds with piperazine and pyridine rings, such as those mentioned in the papers, is characterized by the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. These interactions are crucial for the biological activity of the compounds. The exact molecular structure analysis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would require detailed spectroscopic data, which is not provided in the abstracts.

Chemical Reactions Analysis

The chemical reactions involving piperazine and pyridine derivatives typically include acylation and salt formation, as seen in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . The reactivity of such compounds can be influenced by the electronic properties of the substituents on the rings, which can affect the overall pharmacological profile. The specific chemical reactions of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride would depend on the functional groups present on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride are influenced by their molecular structure. The presence of multiple nitrogen atoms suggests potential for various protonation states, which can affect solubility and hydrochloride salt formation. The exact properties such as melting point, solubility, and stability would require empirical data, which is not available in the abstracts provided. However, the synthesis of related compounds has been optimized to yield high purity products, indicating that careful control of reaction conditions can lead to desirable physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Use

Piperazine, a heterocyclic moiety, significantly contributes to the rational design of drugs. It is incorporated into various therapeutic agents with diverse pharmacological profiles, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory drugs. The versatility of piperazine-based compounds is attributed to the easy modification of their substitution pattern, which markedly influences their medicinal properties. This adaptability underlines the scaffold's broad potential in discovering new pharmacophores for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core building block in drug design is highlighted, with several molecules exhibiting potent anti-TB activity. This review emphasizes the importance of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Drug Development Insights

Research on piperazine derivatives extends beyond their therapeutic applications to include insights into drug development processes. For instance, studies on the synthesis and pharmacological activities of piracetam, a well-known nootropic drug and a cyclic derivative of γ-aminobutyric acid, shed light on the potential of piperazine-related compounds in enhancing cognitive functions and treating central nervous system disorders. Such insights are crucial for understanding the underlying mechanisms and for the rational design of new therapeutic agents (Dhama et al., 2021).

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFKZVYUOFJUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001611 |

Source

|

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride | |

CAS RN |

808764-17-2 |

Source

|

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)